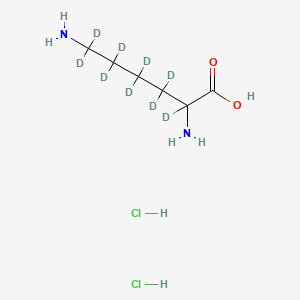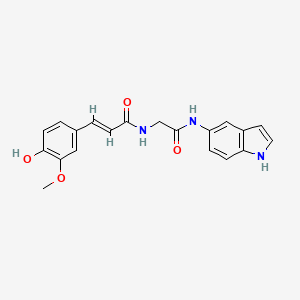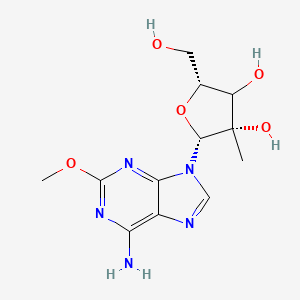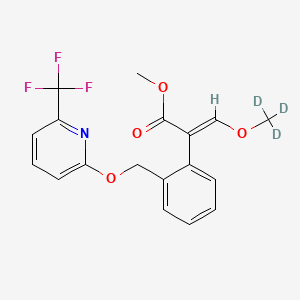
DL-Lysine-d9 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Lysine-d9 (dihydrochloride) is a deuterium-labeled form of DL-Lysine, an amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule results in DL-Lysine-d9 (dihydrochloride). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine-d9 (dihydrochloride) involves the deuteration of DL-Lysine. One common method is the reaction of benzoyllysine with deuterated hydrochloric acid. The process involves boiling a solution of benzoyllysine in a mixture of deuterated hydrochloric acid and water under reflux for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of DL-Lysine-d9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is typically obtained through multiple stages of purification, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino groups in DL-Lysine-d9 can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated lysine derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated lysine derivatives, oxo derivatives, and substituted lysine compounds .
Scientific Research Applications
DL-Lysine-d9 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomics research.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of DL-Lysine-d9 (dihydrochloride) involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms in the lysine molecule, allowing researchers to track the compound’s distribution and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
DL-Lysine: The non-deuterated form of DL-Lysine.
L-Lysine-d9 (dihydrochloride): The deuterated form of L-Lysine.
DL-Lysine-1,2-13C2 (dihydrochloride): A compound labeled with carbon-13 isotopes
Uniqueness
DL-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
228.16 g/mol |
IUPAC Name |
2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;; |
InChI Key |
JBBURJFZIMRPCZ-GJQDMFRKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



